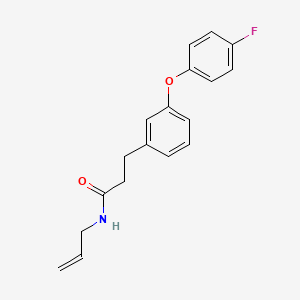

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

Description

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a propanamide derivative featuring an allyl group, a 3-(4-fluorophenoxy)phenyl substituent, and a central propanamide backbone.

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLWGKISNNQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid, followed by the introduction of an allyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The final step involves the amidation of the intermediate product with allylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

Substitution: Nucleophiles such as sodium methoxide for replacing the fluorine atom.

Major Products

Oxidation: Epoxides or alcohols.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a selective androgen receptor modulator (SARM), which could be useful in treating conditions like muscle wasting and osteoporosis.

Industry: Could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. This interaction can influence various pathways, including those involved in muscle growth and bone density .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide and related compounds:

Pharmacological and Physicochemical Insights

- Antitrypanosomal Activity: Compound 7 () exhibits broad-spectrum antitrypanosomal activity, attributed to the nitro-triazole group, which may disrupt parasitic redox systems.

- Bioisosteric Potential: The tetrazole-containing compound () replaces a carboxylic acid with a tetrazole ring, a common strategy to improve metabolic stability and oral bioavailability. The 4-methoxyphenyl group may further modulate solubility .

- Synthetic Utility: Compound S1 () demonstrates the use of allyl-propanamide derivatives as intermediates in synthesizing polyimide monomers, highlighting their versatility in materials science .

Substituent Effects on Activity

- Fluorine vs. Chlorine: The 4-fluorophenoxy group in the target compound and compound 7 enhances electron-withdrawing properties compared to the 3-chlorophenyl group in ’s analog. This difference may influence receptor binding kinetics or metabolic stability .

Biological Activity

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide features an allyl group attached to a propanamide backbone, with a 4-fluorophenoxy substituent. This unique structure may contribute to its diverse biological activities.

The biological activity of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is primarily attributed to its interaction with specific molecular targets. It may exert effects by:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It may bind to cellular receptors, triggering signaling pathways that can result in various biological responses, including apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide exhibits potent anticancer properties. Key findings include:

- Cell Proliferation Inhibition : In vitro studies show that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). IC50 values for these cell lines range from 10 to 33 nM, indicating strong antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanism of Apoptosis Induction : Flow cytometry analyses reveal that the compound induces apoptosis by arresting the cell cycle at the G2/M phase and activating caspase pathways. This suggests that N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Antimicrobial Effects : Studies indicate that N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide exhibits activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide | Contains a furan ring | Moderate anticancer activity |

| N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Features cyano and sulfonyl groups | Enhanced anticancer properties |

The unique combination of functional groups in N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide contributes to its distinctive biological profile, making it a subject of ongoing research.

Case Studies

- Study on MCF-7 Cells : A recent investigation highlighted the compound's ability to inhibit tubulin polymerization and induce apoptosis in MCF-7 cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming significant alterations consistent with antitumor activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against various pathogens, showcasing its potential as a dual-action agent against both bacterial infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.